Product packaging for Acefylline Piperazine(Cat. No.:CAS No. 18428-63-2)

Acefylline Piperazine

Cat. No.: B579057
CAS No.: 18428-63-2
M. Wt: 2508.59
InChI Key: IUKJNIOSXCPLLP-UHFFFAOYSA-N
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Description

Historical Perspective on Xanthine (B1682287) Derivatives in Pharmacological Research

Xanthine derivatives, a group of alkaloids that includes naturally occurring compounds like caffeine, theobromine, and theophylline (B1681296), have a long history in pharmacological research. nih.govwikipedia.org These plant-derived substances, found in common products such as coffee, tea, and chocolate, have been recognized for their physiological effects for centuries. nih.govubi.pt In a research context, their primary mechanisms of action have been identified as the inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors. nih.govwikipedia.org

The inhibition of phosphodiesterases leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn relaxes smooth muscles, particularly in the bronchial airways. nih.govtaylorandfrancis.com This bronchodilatory effect established xanthines as a cornerstone in the early treatment of respiratory conditions like asthma. ubi.pttaylorandfrancis.com Furthermore, their ability to act as adenosine receptor antagonists contributes to their stimulant effects on the central nervous and cardiovascular systems. nih.govwikipedia.org The diverse pharmacological activities of xanthine derivatives have made them a rich area of study for understanding fundamental physiological processes and for the development of new therapeutic agents.

Evolution of Theophylline Derivatives: Research Trajectories

Theophylline, a key member of the methylxanthine family, has been used for over seven decades in the management of airway diseases. mdpi.comamegroups.org Initially valued for its bronchodilator properties, research into theophylline and its derivatives has evolved significantly. mdpi.com While theophylline itself has been a valuable tool, its use is associated with a narrow therapeutic index and potential for adverse effects. mdpi.com This has driven research towards the synthesis and investigation of numerous theophylline derivatives with the aim of improving efficacy and safety profiles. mdpi.comamegroups.org

The research trajectory for theophylline derivatives has focused on several key areas:

Enhanced Bronchodilator Activity: Efforts have been made to create derivatives with more potent smooth muscle relaxant effects. mdpi.com

Improved Safety Profile: A major goal has been to develop compounds with reduced toxicity and fewer side effects compared to theophylline. ncats.iotargetmol.cn

Anti-inflammatory Properties: More recent research has unveiled the anti-inflammatory potential of theophylline and its derivatives, operating through mechanisms like the activation of histone deacetylase (HDAC). mdpi.comamegroups.org This has opened new avenues for their investigation in chronic inflammatory airway diseases.

Modified Pharmacokinetics: Researchers have explored derivatives with altered absorption, distribution, metabolism, and excretion properties to optimize their therapeutic window.

This ongoing research has led to the development of various derivatives, including aminophylline (B1665990) (a salt of theophylline) and, more recently, compounds like doxofylline. mdpi.comamegroups.org

Significance of Acefylline (B349644) Piperazine (B1678402) in Preclinical and Basic Science Investigations

Acefylline piperazine, a derivative of theophylline, has carved out its own niche in preclinical and basic science research. ncats.iobiorbyt.com It is a salt of acefylline and piperazine. acs.org Research indicates that this compound acts as an adenosine receptor antagonist and a phosphodiesterase inhibitor. biorbyt.commedchemexpress.com

Preclinical studies have highlighted several key aspects of this compound:

Bronchodilator and Respiratory Stimulant Effects: Like other xanthines, this compound has been shown to relax smooth muscles and relieve bronchospasm in research models. targetmol.cnbiorbyt.com It also exhibits a stimulant effect on respiration. targetmol.cnbiorbyt.com

Cardiovascular and Central Nervous System Stimulation: Research indicates that it stimulates the myocardium and the central nervous system. targetmol.cnbiorbyt.com

Investigation into Cellular Mechanisms: this compound is used as a tool to explore cellular pathways. For instance, it has been identified as an activator of peptidylarginine deiminase (PAD) and an inhibitor of rat lung cAMP phosphodiesterase isoenzymes in laboratory settings. medchemexpress.com

Comparative Studies: In a comparative study with aminophylline in rats, this compound was found to have a better neurosafety profile, causing no seizures or death at high doses, unlike aminophylline. nih.gov

These investigations underscore the value of this compound as a research compound for elucidating the mechanisms of xanthine derivatives and for exploring potential therapeutic avenues in a preclinical setting.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Class Xanthine biorbyt.commedkoo.com
Mechanism of Action Adenosine Receptor Antagonist, Phosphodiesterase Inhibitor biorbyt.commedchemexpress.com
Molecular Weight 562.54 biorbyt.com
CAS Number 18833-13-1 biorbyt.com
Formula C9H10N4O4.xC4H10N2 biorbyt.com

Interactive Data Table: Research Findings on this compound

Research AreaFindingSource
Respiratory Effects Relaxes smooth muscles, relieves bronchospasm, stimulates respiration. targetmol.cnbiorbyt.com
Cardiovascular Effects Stimulates the myocardium. targetmol.cnbiorbyt.com
Central Nervous System Stimulant effect. targetmol.cnbiorbyt.com
Enzyme Activity Activates peptidylarginine deiminase (PAD), inhibits rat lung cAMP phosphodiesterase isoenzymes. medchemexpress.com
Comparative Safety Showed a better neurosafety profile compared to aminophylline in a rat model. nih.gov

Properties

CAS No.

18428-63-2

Molecular Formula

C100H150N46O32

Molecular Weight

2508.59

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine

InChI

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2

InChI Key

IUKJNIOSXCPLLP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1

Synonyms

Acetylline Piperazine

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to Acefylline (B349644) Piperazine (B1678402)

Acefylline piperazine is a salt formed between acefylline (also known as theophylline-7-acetic acid) and piperazine. acs.orgnewdrugapprovals.org The synthesis, therefore, primarily involves the preparation of acefylline, which is subsequently combined with piperazine. The core of acefylline is the xanthine (B1682287) structure, a purine (B94841) derivative.

The synthesis of acefylline itself involves a key condensation reaction. A common method starts with a theophylline (B1681296) salt, which then reacts with a haloacetic acid salt.

One patented method describes heating an aqueous solution of sodium hydroxide (B78521) and N,N-1,3-dimethyl-4-amino-5-formamido urea (B33335) piperazine to form a theophylline sodium salt. google.com This is followed by a condensation reaction where a sodium chloroacetate (B1199739) aqueous solution is added to the theophylline sodium salt solution. google.comgoogle.com The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. google.com This process yields the sodium salt of theophylline-7-acetic acid in the aqueous solution. google.com

Table 1: Key Parameters in Acefylline Synthesis via Condensation

Reactants Molar Ratio (Theophylline Salt:Sodium Chloroacetate) Temperature Duration
Theophylline Sodium Salt, Sodium Chloroacetate 1:1.0 to 1:1.1 55-65 °C 1-2 hours

Data sourced from patent information. google.com

Acylation, in a broad sense, involves the introduction of an acyl group into a molecule. In the context of synthesizing acefylline, the attachment of the acetic acid moiety to the N-7 position of the theophylline ring is a critical step. While not a direct acylation with an acyl halide, the alkylation with sodium chloroacetate achieves the addition of an acetyl-equivalent group.

The synthesis of purine scaffolds, the family to which acefylline belongs, often utilizes N-acylation of diaminopyrimidines as a foundational strategy. rsc.org For acefylline derivatives, the process begins with theophylline-7-acetic acid (acefylline), which can be further modified. For instance, a Fischer esterification of acefylline using methanol (B129727) and a sulfuric acid catalyst produces theophylline-7-acetate, demonstrating a classic acylation-related transformation. rsc.org

Following the synthesis of acefylline, purification is essential to ensure the quality of the final product. Common techniques employed include:

Crystallization: After the condensation reaction, the pH of the solution containing theophylline acetic acid sodium is adjusted to the acidic range (pH 2-2.5) using a mineral acid like sulfuric acid. google.com This causes the acefylline to precipitate, and it can be collected through cooling crystallization. google.com

Decolorization: Activated carbon is often used during the purification process to remove colored impurities from the solution before crystallization. google.com

Recrystallization: To achieve higher purity, the crude product can be recrystallized from a suitable solvent, such as water. newdrugapprovals.org

Chromatography: Thin-Layer Chromatography (TLC) is extensively used to monitor the progress of the reaction to ensure completion. google.comnih.gov For purification of derivatives, column chromatography is also a standard method. rsc.org

Filtration: The solid product obtained after crystallization or precipitation is separated from the liquid phase by filtration. nih.gov

Once pure acefylline is obtained, it is reacted with piperazine to form the this compound salt. acs.orgnewdrugapprovals.org

Design and Synthesis of Novel Acefylline Derivatives

The acefylline scaffold serves as a versatile starting point for the synthesis of more complex molecules, such as triazole and azomethine hybrids.

A multi-step approach is used to synthesize acefylline-1,2,4-triazole hybrids. The general pathway involves converting the carboxylic acid group of acefylline into a functional group that can be cyclized to form a triazole ring.

The synthesis proceeds as follows:

Esterification: Acefylline (theophylline-7-acetic acid) is first esterified, for example with methanol and a catalytic amount of sulfuric acid, to yield theophylline-7-acetate. nih.govacs.org

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) monohydrate to produce theophylline-7-acetohydrazide in very high yield (e.g., 99%). nih.govacs.org

Thiosemicarbazide (B42300) Synthesis: The acetohydrazide is treated with phenyl isothiocyanate in ethanol (B145695) to form a thiosemicarbazide intermediate. rsc.orgnih.gov

Triazole Ring Formation: The thiosemicarbazide undergoes hydrolysis and cyclization in a basic medium to afford the acefylline-triazole hybrid. rsc.orgnih.gov

Recent research has also explored the use of ultrasound-assisted techniques to improve reaction times and yields compared to conventional heating methods for synthesizing acefylline-triazole analogues. frontiersin.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for an Acefylline-Triazole Analogue

Method Yield
Conventional 65% - 80%
Ultrasound-Assisted 69% - 95%

Data from a study on theophylline-1,2,4-triazole analogues. frontiersin.org

Azomethines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. These can be synthesized from the amino-triazole derivatives of acefylline.

The synthetic pathway is generally a two-step process starting from a triazole precursor:

Amino-Triazole Formation: An acefylline-oxadiazole hybrid is treated with hydrazine monohydrate under reflux to yield an amino-substituted triazole derivative of acefylline. nih.govplos.orgplos.org For example, 4-amino-1,2,4-triazole-acefylline can be produced with a 70% yield. plos.orgplos.org

Azomethine Formation (Condensation): The synthesized amino-triazole acefylline hybrid is then reacted with various substituted aromatic aldehydes. plos.orgplos.org This condensation reaction is typically carried out in ethanol with a catalytic amount of acetic acid under reflux for several hours. nih.govplos.org Cooling the reaction mixture leads to the precipitation of the final azomethine product, which is then purified by filtration and recrystallization. nih.govplos.org This method has been used to synthesize a series of novel azomethine derivatives (e.g., compounds 7a-k) in good yields, ranging from 62% to 78%. plos.orgplos.org

Other Structural Modifications and Analog Development

The core structure of acefylline, chemically known as 7-theophylline-acetic acid, offers multiple sites for chemical modification, providing a versatile scaffold for the development of new analogs with a wide range of potential therapeutic applications. Researchers have explored various derivatization strategies to synthesize novel compounds, moving beyond simple salt formation to create hybrids and conjugates with other pharmacologically active moieties. These modifications aim to enhance or introduce new biological activities, with a significant focus on developing agents for conditions such as cancer and neurodegenerative diseases.

One common strategy involves the modification of the carboxylic acid group of acefylline. For instance, esterification of 7-theophylline-acetic acid with various glycols has been studied. researchgate.net This approach, mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), yields ester derivatives under mild conditions. researchgate.net

Another fruitful area of analog development has been the synthesis of heterocyclic hybrids. By converting the carboxylic acid of acefylline into a hydrazide, a key intermediate is formed, which can then be reacted with various reagents to create more complex molecules. nih.govacs.org This acetohydrazide has been used to synthesize thiosemicarbazides, which are then cyclized to form acefylline-triazole hybrids. nih.govacs.org This scaffold has been further elaborated by attaching N-phenyl acetamide (B32628) moieties to the triazole ring, resulting in a series of compounds with notable biological activity. nih.govacs.org Similarly, the acefylline core has been used to create 1,3,4-oxadiazole (B1194373) purine derivatives, which are also considered to be potential anticancer agents. rsc.orgresearchgate.net

Researchers have also explored the conjugation of acefylline with natural compounds and other bioactive molecules. Hybrids such as acefylline-eugenol and acefylline-isatin have been synthesized and investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net The rationale behind creating such hybrids is to combine the known properties of the xanthine scaffold with the biological activities of the conjugated molecule, aiming for a synergistic or multi-target effect. researchgate.net

These structural modifications highlight the adaptability of the acefylline molecule as a template for medicinal chemistry research, leading to the development of diverse analogs with a range of biological profiles.

Research Findings on Acefylline Analogs

The development of novel acefylline analogs has led to compounds with significant findings in preclinical research, particularly in oncology. A series of acefylline-derived 1,2,4-triazole (B32235) hybrids bearing N-phenyl acetamide moieties were synthesized and evaluated for their in vitro activity against human lung (A549) and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds demonstrated remarkable antiproliferative activity. nih.gov

Notably, compound 11g from this series, identified as 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide, emerged as a highly potent inhibitor of cancer cell growth in both cell lines tested. nih.gov Further studies have also explored acefylline-triazole hybrids against human liver carcinoma (HepG2) cells, with some derivatives showing moderate activity. researchgate.net

In a different approach, the conjugation of acefylline with natural phenols and other bioactive structures has yielded compounds with potential neuroprotective effects. An acefylline-eugenol hybrid (6d ) and an acefylline-isatin hybrid (19 ) were identified as inhibitors of acetylcholinesterase, with IC₅₀ values in the low micromolar range. researchgate.net

The table below summarizes the findings for selected acefylline analogs.

Table 1: Research Findings for Selected Acefylline Analogs

Compound ID Derivative Type Research Focus Key Findings Citations
11g 1,2,4-Triazole Hybrid Anti-cancer Potent inhibitor against A549 and MCF-7 cancer cell lines. nih.gov
11a, 11c, 11d, 11h 1,2,4-Triazole Hybrids Anti-cancer Displayed remarkable activity against both A549 and MCF-7 cancer cell lines. nih.gov
Acefylline-Triazole Hybrids 1,2,4-Triazole Hybrids Anti-cancer Demonstrated moderate activity against HepG2 human liver carcinoma cells. researchgate.net
6d Eugenol Hybrid Acetylcholinesterase Inhibition Showed inhibitory activity against AChE with an IC₅₀ value of 1.8 µM. researchgate.net
19 Isatin Hybrid Acetylcholinesterase Inhibition Showed inhibitory activity against AChE with an IC₅₀ value of 3.3 µM. researchgate.net
Ester derivatives (2a-d) Glycol Ester Derivatives CNS Action Exhibited depressive action on the central nervous system in in vivo experiments. researchgate.net

Pharmacological Mechanisms of Action: Preclinical Investigations

Adenosine (B11128) Receptor Antagonism

A primary mechanism of action for acefylline (B349644) piperazine (B1678402) is its ability to act as an antagonist at adenosine receptors. medchemexpress.comchemicalbook.combiorbyt.commedkoo.comwikipedia.org By blocking these receptors, acefylline piperazine interferes with the physiological effects of adenosine, a nucleoside that plays a significant role in various bodily functions.

Molecular Interactions with Adenosine Receptors

As a xanthine (B1682287) derivative, this compound shares a structural similarity with adenosine, allowing it to bind to adenosine receptors without activating them, thereby acting as a competitive antagonist. biorbyt.comsmolecule.comncats.iomedkoo.comwikipedia.org This antagonism has been observed at various adenosine receptor subtypes, including A1 and A2 receptors. nih.gov The interaction prevents adenosine from binding and initiating its downstream signaling cascades, which would normally lead to effects such as smooth muscle contraction and neurotransmitter release inhibition. The piperazine moiety in the compound may also influence its binding affinity and selectivity for different adenosine receptor subtypes. nih.gov

Role in Cellular Signaling Pathways

By antagonizing adenosine receptors, this compound influences multiple cellular signaling pathways. smolecule.com For instance, the blockade of A2A and A2B adenosine receptors can prevent the adenosine-induced increase in intracellular cyclic adenosine monophosphate (cAMP) levels in certain cells. frontiersin.org This action can lead to a variety of cellular responses, including the relaxation of bronchial smooth muscle, which is a key component of its bronchodilator effect. biorbyt.comsmolecule.com Furthermore, adenosine receptor antagonism in the central nervous system can contribute to stimulant effects. biorbyt.comncats.iomedkoo.com

Phosphodiesterase Inhibition

Inhibition of cAMP Phosphodiesterase Isoenzymes

Preclinical research has demonstrated that this compound can inhibit cyclic AMP (cAMP) phosphodiesterase isoenzymes in tissues such as rat lung. medchemexpress.comchemicalbook.commedchemexpress.com Phosphodiesterases are a family of enzymes responsible for the degradation of intracellular second messengers, including cAMP. gpnotebook.com By inhibiting these enzymes, this compound prevents the breakdown of cAMP. smolecule.comijbpas.com The inhibitory effect may vary across different PDE isoenzymes. medscape.com

Impact on Intracellular Cyclic AMP Levels

The inhibition of phosphodiesterase leads to an accumulation of intracellular cAMP. biorbyt.comsmolecule.comncats.iomedkoo.comgpnotebook.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. nih.gov This cascade of events ultimately results in the relaxation of smooth muscles, particularly in the bronchioles, contributing to the bronchodilator properties of the compound. smolecule.com The increase in intracellular cAMP is a key mechanism underlying the therapeutic effects of many xanthine-based drugs. frontiersin.org

Modulation of Intracellular Calcium Homeostasis

Alterations in intracellular calcium levels can significantly impact cellular functions. nih.gov It is proposed that this compound may influence the release of calcium from intracellular stores or affect the influx of calcium across the cell membrane. smolecule.com Changes in intracellular calcium concentrations can affect muscle contraction, and neurotransmitter release, and other cellular processes. electroporation.net This modulation of calcium homeostasis, in conjunction with its other mechanisms, likely contributes to the complex pharmacological profile of this compound. biorbyt.comncats.io

Interactive Data Table: Summary of Preclinical Findings for this compound

Pharmacological TargetMechanism of ActionKey Preclinical FindingsReferences
Adenosine ReceptorsAntagonismActs as a competitive antagonist at adenosine receptors. medchemexpress.com, chemicalbook.com, biorbyt.com, medkoo.com, wikipedia.org
Phosphodiesterase (PDE)InhibitionInhibits cAMP phosphodiesterase isoenzymes, particularly in lung tissue. medchemexpress.com, medchemexpress.com, chemicalbook.com, smolecule.com, drugs.com
Intracellular CalciumModulationSuggested to influence intracellular calcium levels. biorbyt.com, ncats.io, medkoo.com

Prostaglandin (B15479496) Antagonism

One of the proposed mechanisms of action for this compound is its ability to act as a prostaglandin antagonist. biorbyt.commedkoo.com Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation and the contraction of smooth muscle. By opposing the actions of certain prostaglandins, this compound may exert some of its therapeutic effects observed in preclinical models, such as the relaxation of bronchial smooth muscle. drugcentral.org However, the specific interactions and the full extent of this antagonism require further detailed investigation to be conclusively established.

Enzyme Activation and Modulation

Preclinical research has indicated that acefylline can influence the activity of Peptidylarginine Deiminases (PADs). ncats.io PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination. cornell.edunih.gov This enzymatic process is crucial for various cellular functions. nih.gov

In a study utilizing a reconstructed human epidermis model, the topical application of a gel containing 3% acefylline led to an observable increase in the total amount of deiminated proteins. ncats.io Confocal microscopy further revealed enhanced deimination specifically within the stratum corneum, demonstrating the activation of PADs in living cells. ncats.io The dysregulation of PAD activity has been associated with a variety of inflammatory conditions. nih.gov

Table 1: Preclinical Findings on Acefylline and PAD Activation

Experimental Model Acefylline Formulation Observation Implication
Reconstructed human epidermis 3% acefylline gel Increased total deiminated proteins Activation of PAD enzymes in living cells

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govexplorationpub.com This action leads to a more compact chromatin structure, generally suppressing gene transcription. nih.gov Dysregulation of HDAC activity has been implicated in various diseases. explorationpub.commdpi.com

While direct preclinical studies on this compound's effect on HDACs are not extensively detailed in the provided search results, the broader class of xanthine derivatives has been investigated for their influence on inflammatory and gene-regulatory pathways. HDAC inhibitors have been shown to induce the re-expression of suppressed genes and have anti-inflammatory effects. nih.govmedsci.org Given that this compound is a xanthine derivative, its potential to modulate HDAC activity warrants further investigation, although specific preclinical data on this interaction is currently limited.

Lipase (B570770) Inhibition: Preclinical Research

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.govnih.gov The inhibition of this enzyme is a therapeutic strategy being explored for weight management. scielo.org.mx Preclinical studies have investigated the potential of various natural and synthetic compounds to inhibit lipase activity. nih.govcabidigitallibrary.org

The piperazine moiety, a component of this compound, is found in various compounds with diverse pharmacological activities. drugcentral.orgnih.gov While direct studies on the lipase inhibitory activity of this compound are not specified in the search results, research on other piperazine-containing compounds and related plant-derived substances, such as piperine (B192125), has shown significant lipase inhibitory potential in preclinical in vitro and in silico models. nih.govnih.gov For instance, piperine has demonstrated a notable binding affinity for pancreatic lipase in molecular docking studies. nih.gov These findings suggest a potential area for future preclinical investigation into whether this compound shares this lipase-inhibiting property.

Table 2: Lipase Inhibitory Activity of Related Compounds (Preclinical Data)

Compound/Extract Model Finding
Piperine In silico (Molecular Docking) High binding affinity to pancreatic lipase. nih.gov
Capsaicin In vitro & In silico Moderate affinity and strong binding to pancreatic lipase. nih.gov
Hibiscus rosa-sinensis extract In vitro 71.90% inhibition of pancreatic lipase at 400 µg/mL. scielo.org.mx

Preclinical Efficacy and Potential Therapeutic Applications Mechanistic and Model Based Studies

Bronchodilatory Effects: In Vitro and Ex Vivo Models

Acefylline (B349644) Piperazine (B1678402), a derivative of theophylline (B1681296), is recognized for its direct action as a bronchodilator. ncats.iobiorbyt.com Its primary effect is the relaxation of smooth muscle tissues, particularly in the bronchial airways. ncats.iodrugcentral.org Preclinical studies, including in vitro and ex vivo models, have been employed to understand the mechanisms underpinning this effect. These models are crucial for assessing pulmonary biopharmaceutics and drug effects outside of a living organism. nih.govnih.gov

The bronchodilatory action is largely attributed to its role as a xanthine (B1682287) derivative. wikipedia.org The mechanism, similar to that of theophylline, involves the inhibition of phosphodiesterase (PDE) enzymes. ncats.iodrugbank.com Specifically, by inhibiting type III and type IV PDE, Acefylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) within smooth muscle cells. drugbank.com The resulting increase in intracellular cAMP leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm. ncats.iobiorbyt.com

Further mechanistic insight comes from its function as an adenosine receptor antagonist. ncats.iowikipedia.org By blocking adenosine receptors, Acefylline counteracts adenosine-mediated bronchoconstriction. drugbank.com Ex vivo studies on human spermatozoa have corroborated that acefylline effectively inhibits PDE enzymes, leading to enhanced motility, which serves as a model for its cAMP-mediated action. researchgate.net

Cardiovascular System Stimulation: Preclinical Observations

Preclinical data indicate that Acefylline Piperazine exerts a stimulatory effect on the cardiovascular system. Observations show that it stimulates the myocardium (the heart muscle) and the central nervous system. ncats.iobiorbyt.com This stimulation can lead to a decrease in peripheral resistance and venous pressure. ncats.iobiorbyt.com

Studies on the piperazine moiety itself have shown complex effects on cardiovascular tissues. In isolated cardiac muscle, piperazine was found to depress both the rate and force of contraction. nih.gov However, intravenous administration in preclinical models produced a transient decrease in both heart rate and blood pressure, which was subsequently followed by an increase. nih.gov These findings highlight the multifaceted interactions of the compound with the cardiovascular system, which can be influenced by a variety of factors including the specific model and concentration used. vivonics-preclinical.com

Respiratory System Modulation: Mechanistic Insights

This compound modulates respiratory function primarily through two well-established mechanisms characteristic of xanthine derivatives. ncats.iobiorbyt.comwikipedia.org

Phosphodiesterase (PDE) Inhibition : The core mechanism is the inhibition of PDE enzymes, which are responsible for degrading cAMP. ncats.iodrugbank.com This inhibition increases intracellular cAMP levels in airway smooth muscle cells, resulting in muscle relaxation and bronchodilation. ncats.io

Adenosine Receptor Antagonism : Acefylline acts as an antagonist at adenosine receptors. ncats.iowikipedia.org Adenosine can cause bronchoconstriction in sensitive individuals; by blocking its receptors, Acefylline helps to maintain airway patency. drugbank.com

Together, these actions relieve bronchospasm and have a stimulant effect on respiration, making it effective in preclinical models of asthma and other obstructive airway diseases. ncats.iobiorbyt.com

Investigations into Potential Anti-cancer Activity of Derivatives

Recent research has shifted towards repositioning acefylline as a scaffold for developing novel anti-cancer agents. dntb.gov.uaresearchgate.net Studies have focused on synthesizing and evaluating new acefylline derivatives for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

A number of novel acefylline derivatives, particularly hybrids incorporating triazole and other moieties, have been synthesized and tested against human cancer cell lines. dntb.gov.uaresearchgate.netacs.org These in vitro assays measure the compound's ability to kill cancer cells or inhibit their proliferation.

For instance, a series of azomethines derived from acefylline tethered to a triazole hybrid showed promising efficacy against the human liver cancer cell line (HepG2). dntb.gov.uaresearchgate.net One derivative, compound 7d, was identified as the most potent, reducing cell viability to 11.71%, a significant improvement over the parent compound acefylline, which only reduced viability to 80%. dntb.gov.uaresearchgate.net Another study on different acefylline-triazole hybrids reported moderate activity against the HepG2 cell line, with cell viability ranging from 22.55% to 57.63%. researchgate.net

Further studies on acefylline-derived 1,2,4-triazole (B32235) hybrids tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines also showed remarkable activity, with cell viability values in the range of 21.74% to 55.37%. acs.org

Cytotoxicity of Acefylline Derivatives Against Various Cancer Cell Lines
Derivative SeriesCancer Cell LineKey FindingReference
Azomethine-Triazole Hybrids (e.g., 7d)HepG2 (Liver Cancer)Compound 7d showed the most potent activity, with a cell viability of 11.71 ± 0.39%. dntb.gov.ua
Acefylline-Triazole Hybrids (e.g., 9e)HepG2 (Liver Cancer)The most potent derivative (9e) exhibited a cell viability of 22.55 ± 0.95%. researchgate.net
1,2,4-Triazole Hybrids (e.g., 11g)A549 (Lung Cancer)Compound 11g showed excellent activity with cell viability of 21.74 ± 1.60%. acs.org
MCF-7 (Breast Cancer)Compound 11g showed excellent activity with cell viability of 31.76 ± 3.16%.

To understand the mechanism of anti-cancer action at a molecular level, computational modeling and docking studies have been performed. These in silico studies predict how the acefylline derivatives might bind to specific protein targets known to be involved in cancer progression. researchgate.netacs.org

One key target investigated is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often overactive in cancer cells. Molecular docking simulations showed that potent acefylline derivatives could fit into the binding pocket of STAT3. researchgate.netacs.org For example, a derivative (compound 9e) was predicted to bind effectively within the STAT3 hotspot, which aligns with its observed antiproliferative activity. researchgate.net Similarly, another highly active derivative (compound 11g) was modeled to investigate its superior anti-cancer potential, with simulations showing its interaction with the STAT3-binding pocket residues. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new anti-cancer drugs. These studies analyze how the chemical structure of the derivatives, such as the type and position of different chemical groups, influences their biological activity. dntb.gov.uaacs.org

For acefylline-triazole hybrids, the nature of the substituent on the phenyl ring was found to be critical for anti-cancer activity. acs.org

Electron-donating groups : The presence of an electron-donating methyl group at the para position of the phenyl ring (compound 11g) resulted in excellent anti-cancer activity against both lung and breast cancer cell lines. acs.org

Electron-withdrawing groups : The presence of electron-withdrawing chloro groups also influenced activity. A derivative with two chloro groups at the meta and para positions showed considerable activity, which decreased when the chloro groups were moved to other positions. acs.org

These SAR studies provide a rational basis for the future design of more potent piperazine-based anti-cancer agents derived from the acefylline scaffold. nih.govresearchgate.net

Diuretic Effects: Preclinical Models

This compound, a derivative of theophylline, is recognized for its diuretic properties in addition to its primary use as a bronchodilator and anti-asthmatic agent. biorbyt.commedkoo.comresearchgate.net Preclinical investigations have explored this diuretic action, which is a characteristic effect of the xanthine class of drugs. biorbyt.commedkoo.com The proposed mechanisms for the diuretic effect of xanthines like this compound include the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP, and antagonism of adenosine receptors. biorbyt.commedkoo.comncats.io These actions can lead to increased renal blood flow and glomerular filtration rate, contributing to diuresis.

While specific preclinical studies detailing the diuretic effect of this compound in animal models are not extensively described in the provided search results, the compound is consistently categorized as having diuretic effects. biorbyt.commedkoo.comresearchgate.netncats.io For instance, some research indicates that certain derivatives of acefylline did not significantly affect the normal 24-hour diuresis in rats, suggesting that the diuretic effect can be influenced by structural modifications of the parent molecule. researchgate.net The diuretic action of xanthines is generally attributed to their ability to stimulate the myocardium and central nervous system, decrease peripheral resistance and venous pressure, and directly act on the kidneys. biorbyt.commedkoo.com

Comparative Preclinical Pharmacodynamics

Comparison with Other Xanthine Derivatives (e.g., Theophylline, Aminophylline)

This compound is a derivative of theophylline and is often compared to other xanthines like aminophylline (B1665990) (a salt of theophylline and ethylenediamine). biorbyt.comnih.gov A key advantage of this compound highlighted in multiple sources is its lower toxicity profile compared to theophylline and aminophylline. biorbyt.commedkoo.comncats.io

A comparative study in rats evaluated the convulsive and lethal effects of this compound and aminophylline. nih.gov The findings demonstrated that aminophylline caused seizures and death in a dose-dependent manner, whereas this compound did not induce seizures or death even at high doses (up to 1000 mg/kg intraperitoneally). nih.gov Furthermore, pretreatment with a subconvulsive dose of aminophylline significantly increased the toxicity of a convulsant agent, an effect not observed with an equivalent dose of this compound. nih.gov This suggests a safer neurological profile for this compound compared to aminophylline. nih.gov

The table below summarizes the comparative toxicity observed in the rat model. nih.gov

CompoundDose (i.p.)Outcome
Aminophylline 250 mg/kgSeizures and death in all rats
This compound up to 1000 mg/kgNo seizures or death

Differential Central Nervous System Effects in Animal Models

This compound is classified as a stimulant of the central nervous system (CNS), a characteristic it shares with other xanthine derivatives. biorbyt.commedkoo.com However, preclinical evidence suggests a differentiation in the intensity of these effects when compared to compounds like theophylline.

While direct comparative studies on the CNS stimulant effects of this compound versus theophylline in animal models were not detailed in the search results, related research provides some context. For example, a study on newly synthesized derivatives of acefylline showed a depressive action on the CNS in mice, as indicated by an increase in hexobarbital (B1194168) sleeping time and a decrease in spontaneous locomotor activity. researchgate.net This is contrary to the expected stimulant effect and highlights how modifications to the acefylline structure can significantly alter its CNS activity. researchgate.net

In contrast, a study comparing aminophylline and this compound in rats focused on convulsive effects, establishing a better safety profile for this compound regarding seizures. nih.gov This implies a less pronounced excitatory effect on the CNS at high doses compared to aminophylline. nih.gov

The table below presents a summary of the observed CNS effects in preclinical models for different xanthine-related compounds.

CompoundAnimal ModelObserved CNS Effect
This compound RatNo seizure activity at high doses. nih.gov
Aminophylline RatDose-dependent seizures and death. nih.gov
Acefylline Derivatives MouseDepressive action (increased sleep time, decreased locomotor activity). researchgate.net

Structure Activity Relationship Sar Studies

Influence of Xanthine (B1682287) Backbone Modifications on Activity

The xanthine scaffold is a fundamental component of Acefylline (B349644), and modifications to this core structure significantly influence its pharmacological activity. The xanthine core is a bicyclic system containing two nitrogen atoms in a pyrimidine-imidazole ring fusion. Acefylline itself is 7-theophyllineacetic acid, indicating a modification at the N7 position of the theophylline (B1681296) (1,3-dimethylxanthine) backbone. frontiersin.org

Research into xanthine derivatives has shown that substitutions at the N1, N3, and C8 positions are pivotal for modulating potency and selectivity, particularly for adenosine (B11128) receptors (ARs). frontiersin.orgresearchgate.net For instance, in a series of tetrahydropyrazino-annelated xanthine derivatives, replacing the methyl groups typically found at the N1 and N3 positions with ethyl, propyl, or propargyl moieties resulted in varied affinities for A₁ and A₂ₐ adenosine receptors. frontiersin.org

Specifically, 1,3-diethyl-substituted derivatives showed high affinity for A₁ ARs. frontiersin.org Conversely, introducing a 1-ethyl-3-propargyl substitution pattern tended to increase affinity for A₂ₐ ARs. frontiersin.org Further exploration at the C8 position, often a site for introducing aryl or heteroaryl groups, also plays a crucial role. In one study, a 1-prop-2-ynyl-1H-pyrazol-4-yl moiety at the C8 position was well-tolerated, and subsequent modifications to this group significantly altered binding affinity and selectivity for the A₂ₑ AR. researchgate.net These findings underscore that the xanthine backbone is not merely a static scaffold but a dynamic template where modifications at specific nitrogen and carbon positions can fine-tune the biological activity profile of the resulting derivatives.

Role of the Piperazine (B1678402) Moiety in Biological Activity

Acefylline is formulated as a salt with piperazine. nih.govacs.org The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In pharmaceutical chemistry, the piperazine scaffold is recognized as a "privileged structure" due to its common presence in a wide array of biologically active compounds. nih.gov

The inclusion of the piperazine moiety serves several key functions. Its two basic nitrogen atoms can improve the pharmacokinetic properties of a drug candidate. nih.gov A primary benefit is the potential increase in aqueous solubility, which can enhance bioavailability, a crucial factor for a drug like acefylline, which is classified as having low solubility and permeability. acs.orgnih.gov The nitrogen atoms are also key sites for forming hydrogen bonds and can act as linkers to introduce additional functional groups without adding a stereocenter, thereby allowing for extensive structural modifications. nih.gov In the context of Acefylline Piperazine, the piperazine molecule forms a salt with the carboxylic acid group of acefylline, which is intended to improve its physicochemical properties. ncats.ionih.gov Beyond its role as a salt former, piperazine and its derivatives are integral to the structure of many active pharmaceutical ingredients, contributing to activities ranging from anticancer to anti-inflammatory effects. nih.govdrugcentral.org

Impact of Substituents on Derivative Potency and Selectivity

The potency and selectivity of acefylline derivatives are highly sensitive to the nature and position of substituents on appended chemical groups. Structure-activity relationship (SAR) studies on various series of acefylline derivatives have provided detailed insights into these effects, particularly in the context of anticancer activity.

In a series of acefylline–1,2,4–triazole hybrids bearing N-phenyl acetamide (B32628) moieties, the substituents on the phenyl ring played a critical role in determining cytotoxic potential against MCF-7 (breast) and A549 (lung) cancer cell lines. acs.org The general findings from these studies can be summarized as follows:

Electron-Donating vs. Electron-Withdrawing Groups: The incorporation of electron-donating groups (EDGs) on the phenyl ring generally increased anticancer activity. For example, a derivative with a para-methyl group (an EDG) showed excellent activity, while derivatives with electron-withdrawing groups (EWGs) like fluoro or chloro groups showed varied or decreased activity depending on their position. acs.org

Positional Isomerism: The position of the substituent (ortho, meta, or para) was also crucial. Electron-donating groups at the para and meta positions were more effective at increasing activity compared to the ortho position. acs.org For halogen substituents, having two chloro groups at the meta and para positions resulted in considerable activity, which decreased when the positions were shifted to ortho and para. acs.org

These findings are detailed in the table below, which shows the anticancer activity (represented by cell viability %) of different substituted acefylline derivatives. Lower cell viability indicates higher cytotoxic activity.

Compound IDPhenyl Ring Substituent(s)MCF-7 Cell Viability (%)A549 Cell Viability (%)
Acefylline (Reference Drug)86.32 ± 11.7586.32 ± 11.75
11a Unsubstituted34.73 ± 2.4959.59 ± 1.36
11g p-methyl31.76 ± 3.1621.74 ± 1.60
11h m,p-dimethyl33.20 ± 2.7755.37 ± 4.60
11c m,p-dichloro38.74 ± 2.0726.14 ± 1.86
11d m,p-dichloro38.14 ± 4.0446.21 ± 1.42
11e p-fluoro54.82 ± 4.8852.07 ± 4.88
11i o-fluoro63.72 ± 3.5467.54 ± 4.27
11b o,p-dichloro69.40 ± 7.0552.60 ± 5.07

Data sourced from a study on acefylline-1,2,4-triazole hybrids. acs.org

Similarly, studies on other xanthine derivatives have shown that substituents on a C8-benzyl group can dramatically alter receptor selectivity. For instance, an m-bromobenzyl derivative was found to be a potent and highly selective antagonist for the A₁ adenosine receptor. frontiersin.org

Computational Approaches to SAR Analysis (e.g., Docking Studies)

Computational methods, including molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations, are powerful tools for elucidating the SAR of acefylline derivatives at the molecular level. nih.govresearchgate.net These in silico studies provide insights into the binding modes of these molecules with their biological targets, helping to rationalize their observed activities.

Molecular docking studies have been performed to predict the binding interactions of acefylline derivatives with various protein targets, including those implicated in cancer and Parkinson's disease. nih.govnih.gov For example, in a study investigating acefylline derivatives as potential monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, 43 derivatives were docked against the MAO-B enzyme. nih.govresearchgate.net The results were evaluated using GOLD fitness scores, which estimate the binding affinity.

Key findings from these computational studies include:

Binding Affinity Prediction: Docking studies identified several derivatives with high binding affinities, comparable to standard inhibitors like istradefylline (B1672650) and safinamide. nih.govresearchgate.net

Interaction Mapping: These studies revealed crucial hydrogen-bonding and hydrophobic interactions with key amino acid residues in the target's active site, such as Phe167 and Ile197/198 in MAO-B. nih.govresearchgate.net

Stability Assessment: Molecular dynamics simulations were used to assess the stability of the ligand-protein complexes over time, confirming that the most promising derivatives could maintain stable interactions within the binding cavity. researchgate.net

The table below presents the GOLD fitness scores for the top-performing acefylline derivatives docked against the MAO-B enzyme. A higher score generally indicates a better-predicted binding affinity.

Compound/StandardGOLD Fitness Score
MAO-B21 75.22
MAO-B16 74.06
MAO-B20 73.18
MAO-B15 72.88
MAO-B14 72.33
Istradefylline (Standard) 71.39
Safinamide (Standard) 60.10

Data sourced from a computational study on acefylline derivatives as MAO-B inhibitors. nih.gov

These computational approaches not only support the experimental findings but also provide a rational basis for the design of new, more potent, and selective acefylline derivatives. researchgate.netdntb.gov.ua

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone for the separation and quantification of acefylline (B349644) piperazine (B1678402) and its related substances.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of acefylline piperazine. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely employed for its ability to separate compounds based on their hydrophobicity.

Several RP-HPLC methods have been developed and validated for the determination of this compound in pharmaceutical formulations and for studying its interactions. researchgate.netrjptonline.org A common approach involves using a C18 column as the stationary phase. rjptonline.orgresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve good separation. For instance, a mobile phase consisting of a mixture of methanol (B129727) and water in a 60:40 (v/v) ratio has been used with detection at 214 nm. oup.com Another method utilized a mobile phase of 0.1% orthophosphoric acid and acetonitrile (B52724) (70:30 v/v) with UV detection at 240 nm. researchgate.net

Key parameters in RP-HPLC method development include the mobile phase composition, flow rate, and detection wavelength. The selection of these parameters is crucial for achieving sharp, symmetrical peaks with good resolution from other components in the sample.

Table 1: Examples of RP-HPLC Methods for this compound Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Inertsil® ODS-3V C18 Methanol: Acetonitrile (45:55, v/v) 1 220 researchgate.net
C18 Methanol: Water (60:40, v/v) 0.8 214 oup.com
RP 18 Acetonitrile-0.05 M potassium dihydrogen phosphate (B84403), pH 3 (50:50, v/v) Not Specified 245
SGE SS Wakosil-II 5C18AR 25 mM Ammonium Acetate: Acetonitrile (3:7 v/v), pH 7.3 Not Specified 257 semanticscholar.org
LiChrosorb RP-18 Not Specified Not Specified Not Specified jfda-online.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique used for the separation and identification of this compound. analyticaltoxicology.com It is particularly useful for qualitative analysis and can be used to monitor the progress of reactions or to check the purity of a sample. analyticaltoxicology.comgoogle.com

In one method, separation was achieved on silica (B1680970) gel plates with a developing system of chloroform, methanol, and glacial acetic acid (2.0:8.0:0.1, by volume). oup.com Detection is typically carried out under UV light at 254 nm. oup.comjfda-online.com High-Performance TLC (HPTLC) offers improved separation efficiency and quantitative accuracy compared to conventional TLC. analyticaltoxicology.com

Table 2: TLC System for this compound Analysis

Stationary Phase Mobile Phase Detection Reference
Silica gel 60 F254 Chloroform: Methanol: Glacial Acetic Acid (2.0:8.0:0.1, by volume) 254 nm oup.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Diode Array Detection (DAD) is a powerful detection technique often coupled with HPLC. jfda-online.com It provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. ethernet.edu.et For the analysis of this compound, DAD can confirm the identity of the analyte by comparing its UV spectrum with that of a reference standard. jfda-online.com This is particularly useful in complex mixtures or when analyzing for degradation products.

Spectrophotometric Methods (UV-Visible)

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. ejournal.byejournal.by The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

This compound exhibits characteristic UV absorption maxima that can be used for its quantification. ncl.edu.tw For instance, in one study, the aqueous solubility of 7-theophyllineacetic acid derivatives was determined by UV spectrophotometry at 274 nm. jfda-online.comncl.edu.tw The linearity of the method is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. The concentration of an unknown sample can then be determined from the calibration curve.

Simple, accurate, and eco-friendly spectrophotometric methods have been developed for the determination of this compound, often in combination with other drugs. ejournal.byejournal.by These methods can sometimes serve as a cost-effective alternative to HPLC for routine quality control analysis. ejournal.by

Conductometric and Refractometry Studies

Conductometric and refractometry studies are valuable for investigating the physicochemical properties and interactions of this compound in solution. researchgate.netresearchgate.netdoaj.org

Conductometry measures the electrical conductivity of a solution, which is related to the concentration and mobility of ions. researchgate.net These studies can provide insights into drug-solvent and drug-drug interactions. researchgate.net For this compound, conductometric measurements have been used to study its behavior in aqueous and aqueous polymer systems at different temperatures. researchgate.netresearchgate.net

Refractometry measures the refractive index of a substance, which is a fundamental physical property. rudolphresearch.com This technique can be used to determine the concentration of a solute in a solution and to study solute-solvent interactions. researchgate.net The molar refraction and polarizability of this compound have been calculated using the Lorentz-Lorentz equation to interpret interaction patterns in different solvent systems. researchgate.net

Mass Spectrometry (MS) for Degradation Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds, including the degradation products of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio information, which is highly specific for compound identification.

While specific studies on the mass spectrometric identification of this compound degradation products are not extensively detailed in the provided context, the general application of LC-MS for identifying degradation products is a well-established practice in pharmaceutical analysis. nih.gov The process involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting mixture is then analyzed by LC-MS to separate and identify the degradation products based on their mass spectra and fragmentation patterns. This information is crucial for understanding the stability of the drug and for ensuring the safety and efficacy of the pharmaceutical product.

X-ray Diffraction (XRD) for Crystalline Form Characterization (e.g., Cocrystals, Salts)

X-ray Diffraction (XRD) is an essential analytical tool in pharmaceutical sciences for the characterization of crystalline solids. mdpi.com This non-destructive technique provides detailed information about the three-dimensional structure of materials at the atomic level, making it indispensable for identifying crystalline phases, determining crystallographic purity, and analyzing crystal structures. americanpharmaceuticalreview.comusp.org In the context of this compound, both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are utilized to characterize its solid-state forms, particularly salts and cocrystals. acs.orgresearchgate.net

The formation of a new crystalline phase, such as a salt or cocrystal, is confirmed when the PXRD pattern of the new material is distinctly different from the patterns of the individual starting components. nih.govirispublishers.com For Acefylline (ACF), which is known for low solubility and permeability, forming salts like this compound or creating binary and ternary cocrystals is a strategy to improve its physicochemical properties. acs.orgresearchgate.net

Research into the synthesis of such new forms relies heavily on XRD for structural elucidation. In one study, the crystal structures of binary and ternary systems involving Acefylline were solved using both single-crystal and powder X-ray diffraction data. acs.orgresearchgate.net This analysis is crucial for understanding the supramolecular assembly and the specific intermolecular interactions, such as heterosynthons, that define the new crystalline lattice. acs.orgresearchgate.net For instance, the crystal structure of an Acefylline-nicotinamide cocrystal was successfully determined from laboratory X-ray powder diffraction data, showcasing the power of modern structure determination from powder patterns (SDPD) methods. mdpi.comresearchgate.net The pattern was indexed in a triclinic unit cell, revealing how the Acefylline molecule acts as a bridge linking other components through hydrogen bonds. researchgate.net The ability to solve crystal structures from PXRD data is particularly valuable when growing a single crystal suitable for SCXRD analysis proves difficult. irispublishers.comijpsonline.com

The table below summarizes crystallographic data for a cocrystal involving a related compound, showcasing the type of information obtained through XRD analysis.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2
Molecules per Unit Cell (Z)4
Stoichiometry2:1 (Diosgenin:Piperazine)
This table presents example data for a piperazine cocrystal to illustrate the outputs of XRD analysis. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify functional groups and predict intermolecular interactions within a sample. ijpsonline.commdpi.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. cmro.in The resulting spectrum acts as a unique molecular "fingerprint," which is invaluable for characterizing pharmaceutical compounds and formulations. cmro.inresearchgate.net

In the study of this compound and its formulations, FTIR spectroscopy is employed to investigate solute-solvent interactions and to confirm the formation of new solid phases by observing changes in the vibrational bands of the interacting components. researchgate.net It is a key method for compatibility studies, for example, between a drug and polymers or coformers. ijpsonline.comresearchgate.net The absence of significant changes in the characteristic peaks of a drug when combined with other substances can indicate a lack of chemical interaction. researchgate.net

Conversely, the formation of new hydrogen bonds or other intermolecular interactions during the creation of a salt or cocrystal results in noticeable shifts in the FTIR spectrum. ijpsonline.com These shifts provide evidence of the formation of the new phase. For instance, studies on this compound in various aqueous and aqueous-alcoholic systems use FTIR to analyze its compatibility and interaction patterns. researchgate.net The technique can effectively probe the structural variations that occur due to molecular interactions in mixtures. researchgate.net

The table below details some of the characteristic FTIR absorption bands for a related compound, illustrating how spectral data is interpreted.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3014C-H aromatic
2968C-H aliphatic
1702C=N stretching
1583 & 1469C=C aromatic stretching
1352C-N bending
1149 & 1088C-N stretching
This table shows example FTIR data for Chlorpheniramine, a different pharmaceutical compound, to illustrate the assignment of spectral bands. researchgate.net

By analyzing the position, shape, and intensity of vibrational bands, researchers can gain a satisfactory assignment of functional group vibrations and understand the chemical environment of the molecules within the sample. researchgate.net This makes FTIR an essential tool alongside XRD for the comprehensive solid-state characterization of this compound.

Physicochemical Interactions and Formulation Research: Towards Enhanced Delivery

Interactions in Aqueous and Polymeric Solvent Systems

The behavior of Acefylline (B349644) Piperazine (B1678402) (APD) in solution is fundamental to understanding its formulation potential. Studies have examined its interactions in aqueous environments and in the presence of common pharmaceutical polymers, which are often used as excipients to enhance drug stability and solubility. researchgate.netresearcher.life Research has been conducted using various analytical methods, including conductometric, refractometric, and viscometric techniques, across a range of temperatures (293.15 K to 318.15 K) to elucidate these complex interactions. researchgate.netresearchgate.net

The interaction of Acefylline Piperazine with polymers such as Polyethylene (B3416737) Glycol (PEG) and Polyvinylpyrrolidone (B124986) (PVP) in aqueous solutions has been a subject of detailed investigation. researchgate.netresearchgate.net These polymers are known for their ability to enhance drug solubility and stability. researchgate.net

Studies using conductometric methods have shown that the molar conductance of APD decreases as its concentration increases in aqueous, aqueous-PEG (1.0% w/v), and aqueous-PVP (1.0% w/v) systems. researchgate.net However, molar conductance increases with a rise in temperature, which is attributed to increased ionic mobility resulting from higher thermal energy breaking down the water's hydrogen bond network. researchgate.net Viscosity measurements, analyzed using the Jones-Dole equation, provide further insight into drug-solvent interactions. doaj.org In a purely aqueous system, this compound exhibits a structure-promoting effect. doaj.org Conversely, in aqueous-polymeric systems containing PEG or PVP, it demonstrates a structure-destroying effect. doaj.org Fourier-transform infrared spectroscopy (FTIR) studies have confirmed that despite these interactions, the chemical identity of this compound is not altered by the presence of these polymers, indicating no new compound formation. doaj.org

The dissociation of this compound in different solvent systems is an energy-dependent process. Thermodynamic parameters, including the activation energy of dissociation (Eα), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation, have been calculated to understand the nature of this process. researchgate.netresearchgate.net

The positive values for the enthalpy of activation (ΔH) across aqueous, aqueous-PEG, and aqueous-PVP systems indicate that the dissociation process is endothermic, meaning it requires an input of energy. researchgate.net The positive entropy of activation (ΔS) values suggest that the system moves towards a more disordered state upon dissociation. researchgate.net Furthermore, the Gibbs free energy of activation (ΔG) was found to be positive in all systems, signifying a non-spontaneous dissociation process. researchgate.net The values of ΔG were observed to decrease with the addition of polymers, suggesting that the polymers facilitate the dissociation process to some extent. researchgate.net

Thermodynamic Parameters for this compound Dissociation
SystemEα (kJ/mol)ΔH* (kJ/mol)ΔS* (J/mol·K)ΔG* at 293.15 K (kJ/mol)
AqueousData not available14.0736.543.36
Aqueous-PEG (1.0% w/v)Data not available12.3330.743.32
Aqueous-PVP (1.0% w/v)Data not available11.9629.233.39

Note: The table presents a selection of thermodynamic data derived from research studies. researchgate.net Values for Eα were also evaluated but are not included here for brevity. ΔG values vary with temperature.*

Solvation plays a critical role in the behavior of a drug in solution. For this compound, solvation has been studied through measurements of the Walden product and viscosity B-coefficients. researchgate.netdoaj.org The Walden product, which relates molar conductivity to the viscosity of the medium, indicated strong solvation of APD in water-soluble polymer systems. researchgate.netdoaj.org

Viscosity B-coefficients, derived from the Jones-Dole equation, characterize solute-solvent interactions. wikipedia.org A positive B-coefficient and a negative temperature derivative of the B-coefficient (dB/dT) are indicative of a solute's structure-making (kosmotropic) properties. wikipedia.orgresearchgate.net In aqueous solutions, this compound was found to have a structure-promoting ability. doaj.org However, in the presence of PEG and PVP, it acts as a structure-breaker (chaotrope), suggesting that the interactions within the drug-polymer-water system lead to a disruption of the ordered structure of water. doaj.org

Supramolecular Chemistry for Improved Crystalline Formulations

Given the poor solubility and permeability of acefylline, researchers have turned to supramolecular chemistry and crystal engineering to design new solid forms with enhanced physicochemical properties. acs.orgresearchgate.net This approach aims to modify the crystal lattice of the active pharmaceutical ingredient (API) by incorporating other molecules (coformers) to create cocrystals or salts. acs.orgresearchgate.net

Cocrystallization is a powerful strategy to improve the pharmaceutical performance of BCS Class IV drugs like acefylline. acs.orgncl.res.in By forming cocrystals, it is possible to alter key properties such as solubility, dissolution rate, and permeability without changing the chemical structure of the API itself. acs.orgresearchgate.net Research has focused on synthesizing binary (two-component) and ternary (three-component) cocrystals and salts of acefylline with various pharmaceutically acceptable coformers. acs.orgncl.res.in The goal is to create novel crystalline structures where the intermolecular interactions between acefylline and the coformer disrupt the strong crystal lattice of the pure drug, leading to improved dissolution. acs.org The formation of the Acefylline-Piperazine salt itself is an example of this strategy, which has been shown to result in faster dissolution and higher permeability compared to acefylline alone, making it an improved crystalline formulation. acs.org

The synthesis of new solid forms of acefylline has been achieved through methods such as slurry grinding and liquid-assisted grinding. acs.orgacs.org Two primary methods have been adopted for creating ternary systems: a stepwise approach where a binary adduct is first formed and then the third component is added, and a one-pot method where all three components are ground together in a solvent slurry. acs.orgncl.res.in Studies have found the stepwise method to be superior in producing the desired ternary salt or cocrystal. acs.orgncl.res.in

The crystal structures of these new binary and ternary systems have been determined using single-crystal and powder X-ray diffraction. acs.orgresearchgate.netncl.res.in Analysis of these structures reveals recurring and predictable hydrogen-bonding patterns, known as supramolecular synthons. acs.org Specifically, carboxylate–pyridinium and imidazole–acid heterosynthons are commonly observed, forming the basis of the new crystal structures. acs.orgncl.res.in The intermolecular interactions, which are crucial for the stability and properties of the resulting cocrystals, have been further analyzed using tools like Hirshfeld surfaces and energy framework calculations. acs.orgncl.res.in

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

The stability and physicochemical properties of this compound are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the crystalline structure of this compound, recurrent heterosynthons, such as carboxylate–pyridinium and imidazole–acid, are observed. acs.orgncl.res.inresearchgate.net These interactions play a crucial role in the supramolecular assembly of the compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.orgbuketov.edu.kz For acefylline and its derivatives, this analysis reveals the prominence of specific contacts. acs.orgncl.res.inresearchgate.net The surfaces are mapped to show electron density distribution, allowing for the identification of atomic-pair close contacts and the nature of interactions within the crystal structure. buketov.edu.kz

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the relative importance of different intermolecular contacts. ncl.res.inresearchgate.netbuketov.edu.kz These plots quantify the percentage contribution of each interaction type to the total Hirshfeld surface, offering a detailed understanding of the crystal packing. buketov.edu.kz For example, the analysis can differentiate the contributions of van der Waals forces, hydrogen bonding, and other weaker interactions like C-H···π interactions. scirp.org The formation of these hydrogen bonds can affect the charges of the involved atoms, a key aspect in understanding the electrostatic nature of these interactions. mdpi.com

Investigation of Drug-Drug Interactions in Multi-Component Systems

This compound's therapeutic efficacy can be influenced by its interactions with other drugs when administered concurrently. Research indicates that this compound may interact with various pharmacological agents, potentially altering its effects. smolecule.com These interactions can occur through various mechanisms, including effects on adenosine (B11128) pathways or renal function. smolecule.com

Metabolic studies have shown that the metabolism of acefylline can be affected by other drugs. drugbank.com For instance, its metabolism can be decreased when combined with substances like acenocoumarol, acetaminophen, and amiodarone, potentially leading to increased serum concentrations. drugbank.com Conversely, its metabolism can be increased by other drugs. drugbank.com

Similarly, piperazine, the other component of the salt, also exhibits a range of drug interactions. Its metabolism can be increased or decreased by various compounds. drugbank.com For example, chlorpromazine (B137089) and pyrantel (B1679900) pamoate are known to interact with piperazine. mims.com A detailed drug interaction checker reveals numerous potential interactions for piperazine, categorized by their severity. drugs.com

In the context of multi-component systems, such as ternary cocrystals, the interactions between acefylline, piperazine, and a third coformer are critical. acs.orgncl.res.inresearchgate.net The formation of these ternary systems is often achieved through methods like slurry grinding, where all components are combined and ground together. ncl.res.in The resulting crystal structures show recurring interaction patterns, like carboxylate–pyridinium and imidazole–acid heterosynthons, which are fundamental to the stability of these multi-component systems. acs.orgncl.res.inresearchgate.net

A notable example of a drug that may interact with acefylline is etofylline, another xanthine (B1682287) derivative. kegg.jpkegg.jp Theophylline (B1681296) and its derivatives are known to have a range of drug-drug interactions with antidepressants, antibiotics, and other classes of drugs. apollopharmacy.in

Research on Advanced Drug Delivery System Components

Polymeric Systems for Controlled Release Research

The development of advanced drug delivery systems for this compound often involves the use of polymers to control its release. researchgate.netnih.govmdpi.com Polymeric systems are designed to deliver a drug at a constant, desired rate over an extended period, which can improve efficacy and patient compliance. researchgate.net The release of a drug from a polymeric matrix is a process of migration of the drug molecules from their initial position to the outer surface, a process heavily influenced by the physical and chemical properties of both the drug and the polymer. researchgate.net

Several polymers have been investigated for their potential in formulating controlled-release systems for this compound. These include:

Polyvinylpyrrolidone (PVP) : PVP is a widely used polymer in the pharmaceutical industry due to its non-toxicity and high solubility in water. researchgate.net It is used as a binder in tablets and in coatings. researchgate.net Studies have examined the physicochemical interactions of this compound in aqueous solutions containing PVP. researchgate.netresearchgate.net The swelling behavior of PVP in water can create a slight hindrance to the mobility of the drug. researchgate.net

Polyethylene Glycol (PEG) : PEG is another common polymer used to enhance drug solubility and stability. researchgate.net Research has explored the interactions of this compound in aqueous PEG systems. researchgate.netresearchgate.net Water molecules can form aggregates around PEG through hydrogen bonding, which may affect the solvation of the drug. researchgate.net

Eudragit® Polymers : These are a family of polymethacrylate (B1205211) copolymers used extensively in oral drug delivery for functions like enteric coating and sustained release. csfarmacie.czirjponline.orgnih.gov Different grades of Eudragit® polymers offer varying permeability and pH-dependent solubility, allowing for tailored drug release profiles. csfarmacie.czirjponline.orgevonik.com For instance, Eudragit® RL and RS grades are insoluble with pH-independent swelling and are often combined to achieve specific permeability and release rates. irjponline.orgevonik.com These polymers can be used to create matrix tablets or coated multiparticulates for diffusion-controlled release. evonik.com

The choice of polymer and the design of the delivery system are crucial for achieving the desired release characteristics for this compound. nih.govmdpi.com

Theoretical Models for Drug Release Kinetics (e.g., Higuchi, Korsmeyer–Peppas)

To understand and predict the release of this compound from polymeric systems, various mathematical models are employed. rjpbcs.comptfarm.pljddtonline.info These models describe the kinetics of drug dissolution from a dosage form.

Higuchi Model : This model describes drug release from a matrix system as a diffusion-controlled process. jddtonline.info It assumes that the release is proportional to the square root of time. jddtonline.info The Higuchi model is often a good fit for systems where the drug is dispersed in an insoluble matrix and the release is governed by Fickian diffusion. jddtonline.infomdpi.com

Korsmeyer–Peppas Model : This is a more comprehensive model that describes drug release from a polymeric system when the mechanism is not well known or when more than one type of release phenomenon is involved. ptfarm.plijltemas.inresearchgate.net The model is represented by the equation: Mt / M∞ = K * t^n where Mt / M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent. ptfarm.pl

The value of the release exponent 'n' is particularly important as it provides insight into the mechanism of drug release. rjpbcs.commdpi.com For a cylindrical dosage form, the interpretation of 'n' is as follows:

n ≤ 0.45 : Fickian diffusion mechanism. ptfarm.pldissolutiontech.com

Degradation Pathways and Stability Research

Forced Degradation Studies (Acidic, Alkaline, Oxidative)

Forced degradation, or stress testing, is a process used to generate degradation products under more severe conditions than accelerated stability testing. It provides crucial information on the intrinsic stability of a drug substance and helps in elucidating its degradation pathways. Studies on acefylline (B349644), the active component of Acefylline Piperazine (B1678402), have shown its susceptibility to degradation under acidic, alkaline, and oxidative stress. researchgate.netbenthamdirect.com

In a comprehensive forced degradation study, acefylline was subjected to a variety of stress conditions to assess its stability. researchgate.netbenthamdirect.com Degradation was observed to occur in alkaline and highly acidic environments, as well as under oxidative stress. researchgate.net Some research also indicates degradation in the presence of light under acidic conditions. researchgate.net These studies are fundamental in identifying the conditions under which Acefylline Piperazine might degrade during its shelf life.

The conditions typically employed in such studies involve treating the drug substance with specific reagents for a defined period.

Stress ConditionReagent/MethodObservations
Acidic HydrolysisSubjected to high acidic conditions.Degradation of acefylline was observed. researchgate.net
Alkaline HydrolysisTreated with an alkaline medium.Acefylline was found to decompose under alkaline conditions. researchgate.net
Oxidative DegradationExposed to oxidative stress conditions.Degradation was confirmed. researchgate.netbenthamdirect.com

Identification and Characterization of Degradation Products

A key outcome of forced degradation studies is the generation of degradation products, which must be identified and characterized. The analysis of these products helps in understanding the degradation mechanism of the parent drug. In the case of acefylline, mass spectrometry (MS) has been utilized to suggest the structures of the primary degradation products and to propose an expected degradation pathway. researchgate.netbenthamdirect.com

While detailed structural data of all degradation products are not extensively published, theophylline (B1681296) is consistently mentioned as a potential impurity and likely degradation product. researchgate.netbenthamdirect.com The analytical methods developed are designed to effectively separate the main compound from these degradants.

Stability-Indicating Analytical Methods Development

To accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, stability-indicating analytical methods (SIAMs) are essential. For acefylline and its formulations, several Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reverse-Phase Liquid Chromatography (RP-LC) methods have been developed and validated according to ICH guidelines. researchgate.netbenthamdirect.com

These methods have proven to be specific, accurate, and precise for analyzing acefylline in both its pure form and in binary mixtures, even in the presence of significant amounts of its degradation products. researchgate.netbenthamdirect.com The development of these methods involves optimizing various chromatographic parameters to achieve adequate separation.

Analytical MethodColumnMobile PhaseDetectionReference
RP-LCRP C18Isocratic and gradient elution were used.Not specified researchgate.netbenthamdirect.com
RP-HPLCC-18Water-acetonitrile (86:14 v/v)310 nm researchgate.net
RP-HPLCNot specified0.1% orthophosphoric acid and acetonitrile (B52724) (70:30 v/v)240 nm researchgate.net
LCZORBAX SB phenyl (250 × 4.6 mm, 5 μm)Gradient elution with 10 mM sodium dihydrogen phosphate (B84403) and acetonitrile.Not specified cu.edu.eg

The successful development of these SIAMs ensures that the stability of this compound can be monitored reliably throughout its lifecycle, from production to patient use. researchgate.net

Pharmacokinetic and Biopharmaceutical Research Preclinical Focus

Drug-Solvent and Drug-Drug Interactions Influencing Pharmacokinetic Behavior

The pharmacokinetic profile of a drug can be significantly altered by its interactions with solvents and other co-administered drugs. Preclinical research on Acefylline (B349644) Piperazine (B1678402) has explored these phenomena to understand its behavior in biological systems.

Studies have investigated the physicochemical interactions of Acefylline Piperazine in different solvent systems, which is crucial for predicting its behavior in pharmaceutical formulations and biological fluids. researchgate.net Research conducted on this compound in aqueous solutions and aqueous polymer systems, such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), demonstrated strong solvation of the drug. researchgate.net Using conductometric and refractometry methods, these studies evaluated the structural influence of polymers on the mobility and dissociation of the this compound solute at various temperatures. researchgate.netpjaec.pk The findings indicate that interactions within these polymer systems are significant, with thermodynamic parameters suggesting the nature of the drug's dissociation process. researchgate.net

In terms of drug-drug interactions, preclinical models have provided valuable data. A comparative study in rats evaluated the convulsive effects of this compound (also referred to as acepifylline) against another theophylline-containing drug, aminophylline (B1665990). nih.gov This research found that this compound had a significantly better safety profile, as it did not induce seizures or death at doses up to 1000 mg/kg, unlike aminophylline. nih.gov Furthermore, when co-administered with the convulsant pentylenetetrazole, a subconvulsive dose of aminophylline significantly increased the seizure response and mortality rate, an effect not observed with an equivalent dose of this compound. nih.gov This highlights a key difference in drug-drug interaction potential at the preclinical level.

The acefylline component itself is known to interact with various drugs. While this data is not specific to the combined piperazine salt, it provides a foundational understanding of potential interactions.

Table 1: Selected Preclinical Drug-Drug Interactions of Acefylline

Interacting Drug Effect on Acefylline/Interacting Drug
1,2-Benzodiazepines The therapeutic efficacy of 1,2-Benzodiazepines can be decreased. drugbank.com
Abametapir The serum concentration of Acefylline can be increased. drugbank.com
Amobarbital The serum concentration of Acefylline can be decreased. drugbank.com
Ciprofloxacin (B1669076) The serum concentration of Acefylline can be increased. drugbank.com
Clarithromycin (B1669154) The metabolism of Acefylline can be decreased. drugbank.com

| Pentylenetetrazole | this compound, unlike aminophylline, did not significantly enhance pentylenetetrazole-induced seizures in rats. nih.gov |

This table is based on data for Acefylline and may not fully represent the interactions of this compound.

Studies on Drug Permeability and Bioavailability in Preclinical Models

The permeability and bioavailability of a drug are fundamental to its therapeutic efficacy. Acefylline (ACF) on its own is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability. researchgate.netacs.org These characteristics inherently limit its bioavailability. researchgate.netacs.org

The formulation of acefylline as a piperazine salt (this compound, ACF-PIP) is a strategic approach to overcome these limitations. researchgate.netacs.org Research has shown that this salt formation leads to enhanced dissolution and significantly higher permeability, positioning this compound as an improved crystalline form of the drug. researchgate.netacs.org The piperazine moiety itself is recognized for its ability to act as a penetration enhancer by modulating epithelial structures. frontiersin.org

Table 2: Permeability Enhancement with Piperazine Salt Formation (Analogous Compound)

Compound Model Permeability Finding
Daidzein (DAI) Caco-2 Cell Model Baseline permeability. frontiersin.org
Daidzein-Piperazine (DAI-PIP) Caco-2 Cell Model Peak apparent permeability coefficient (Papp) was 34.08% higher than DAI. frontiersin.org
Acefylline (ACF) Franz Diffusion Cell Baseline permeability (categorized as low). researchgate.net

| Acefylline-Piperazine (ACF-PIP) | Franz Diffusion Cell | Showed improved membrane permeability compared to ACF. researchgate.net |

Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)

The metabolism of drugs is primarily mediated by enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in the biotransformation of most clinical drugs. dynamed.comnih.gov These enzymes are predominantly expressed in the liver and are responsible for Phase I metabolic reactions, such as oxidation, which typically make compounds more water-soluble for excretion. dynamed.comnih.gov

Acefylline, as a xanthine (B1682287) derivative, is expected to be a substrate for CYP enzymes. Specifically, CYP1A2 is known to be involved in the metabolism of other xanthines, like caffeine. nih.gov In vitro studies have shown that the metabolism of acefylline can be affected by inhibitors or inducers of these enzymes. For example, ciprofloxacin and clarithromycin can decrease the metabolism of acefylline, likely through the inhibition of relevant CYP enzymes. drugbank.com

The piperazine moiety of this compound may also play a direct role in enzyme interactions. An in-vitro study on perazine, a neuroleptic drug that also contains a piperazine structure, demonstrated that it is a potent inhibitor of human CYP1A2 at therapeutic concentrations. nih.gov This suggests that the piperazine ring itself can interact with this key metabolic enzyme. nih.gov Such an interaction could be of pharmacological importance, as the inhibition of CYP1A2 can affect the metabolism of other co-administered drugs that are substrates for this enzyme. nih.gov The metabolism of piperazine itself can also be influenced by other drugs, with its breakdown being increased or decreased by various compounds. drugbank.com

Table 3: Summary of Acefylline and Piperazine Metabolic Interactions

Compound Component Enzyme System Interaction Type Implication
Acefylline Cytochrome P450 (e.g., CYP1A2) Substrate Metabolism can be decreased by inhibitors like ciprofloxacin and clarithromycin. drugbank.com

| Piperazine | Cytochrome P450 (e.g., CYP1A2) | Potential Inhibitor | The piperazine structure, as seen in the related compound perazine, can potently inhibit CYP1A2 activity. nih.gov |

Influence of Physicochemical Characteristics on Preclinical Absorption

The absorption of a drug following oral administration is fundamentally governed by its physicochemical properties. pion-inc.com For Acefylline, its classification as a BCS Class IV compound highlights its primary challenges: low aqueous solubility and poor gastrointestinal permeability. researchgate.netacs.org These characteristics are significant barriers to efficient preclinical absorption and are the main reasons for its limited bioavailability. researchgate.netacs.org

The formation of the piperazine salt directly addresses these physicochemical limitations. The piperazine ring contains two nitrogen atoms which, due to their appropriate pKa, can be protonated, significantly increasing the water solubility of the molecule. nih.gov This enhanced solubility is a critical first step for absorption, as a drug must be in solution to pass through the intestinal membrane. pion-inc.com

Beyond solubility, the salt formation also improves permeability. The resulting this compound salt has different crystalline properties than acefylline alone, which contributes to faster dissolution and improved permeability characteristics. researchgate.netacs.org This dual enhancement of solubility and permeability is the key reason why this compound demonstrates superior absorption potential in preclinical assessments compared to its parent compound, acefylline. researchgate.netacs.org

Table 4: Physicochemical Properties of this compound Components

Property Acefylline (Parent) Piperazine This compound (Salt) Significance
BCS Class IV (Low Solubility, Low Permeability) researchgate.netacs.org N/A Improved (Enhanced Solubility & Permeability) researchgate.net Overcomes the primary barriers to oral absorption.
AlogP -1.48 ebi.ac.uk N/A -1.07 (Calculated for Acefylline component) ebi.ac.uk Indicates hydrophilicity, which is consistent with its solubility challenges before salt formation.
Polar Surface Area 99.12 Ų ebi.ac.uk N/A 99.12 Ų (Calculated for Acefylline component) ebi.ac.uk A high polar surface area is often associated with lower membrane permeability.
pKa (Acidic) 3.26 ebi.ac.uk N/A 3.26 (Calculated for Acefylline component) ebi.ac.uk The acidic nature of acefylline allows for salt formation with the basic piperazine.

| pKa (Basic) | N/A | 5.49 frontiersin.org | N/A | The basicity of piperazine is key to forming a stable salt and improving solubility. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets Based on Mechanistic Insights

While traditionally recognized for its role in managing respiratory conditions, a deeper understanding of the molecular mechanisms of acefylline (B349644) piperazine (B1678402) is unlocking its potential against a broader spectrum of diseases. The primary mechanism of action is understood to be adenosine (B11128) receptor antagonism, with some evidence also suggesting the inhibition of phosphodiesterase (PDE) enzymes. nih.govmdpi.com However, the precise downstream effects and the full extent of its molecular interactions are not yet fully elucidated. nih.govmdpi.com This ambiguity presents a fertile ground for research into novel therapeutic applications.

Recent preclinical studies have begun to explore these possibilities. For instance, novel azomethine derivatives of acefylline have been synthesized and evaluated for their anticancer properties against human liver cancer cell lines (HepG2). nih.gov This research has demonstrated promising efficacy, with some derivatives showing significantly greater potency than the parent compound. nih.gov Such findings suggest that the xanthine (B1682287) scaffold of acefylline could be a valuable starting point for the development of new anticancer agents.

Future research should focus on:

Deconvoluting the specific adenosine receptor subtypes (A1, A2A, A2B, A3) that acefylline piperazine and its derivatives interact with, and the downstream signaling pathways that are modulated. This could reveal opportunities in neurodegenerative diseases, inflammation, and cardiovascular disorders where adenosine signaling plays a crucial role.

Investigating the PDE inhibitory activity in more detail to identify the specific PDE isoenzymes targeted. This could lead to the development of more selective inhibitors for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.

Exploring the potential of acefylline derivatives in other therapeutic areas, such as anti-inflammatory and immunomodulatory applications, based on the known roles of adenosine and PDE in these processes. nih.gov

Development of Advanced Delivery Technologies for Preclinical Testing

To enhance the therapeutic index and overcome the limitations of conventional formulations, the development of advanced drug delivery systems for this compound is a critical area of future research. Preclinical testing of these novel formulations is essential to evaluate their feasibility, efficacy, and safety before they can be translated to clinical use. nih.gov

Controlled-Release Formulations: Controlled-release formulations are designed to provide a sustained and steady release of the active pharmaceutical ingredient over an extended period. pexacy.comnih.gov This approach can improve patient compliance by reducing dosing frequency and can minimize side effects by maintaining drug concentrations within the therapeutic window. pexacy.comnih.gov For this compound, which is often used for chronic respiratory conditions, a controlled-release formulation could offer significant clinical benefits. Preclinical studies would involve developing and testing various matrix systems, such as those using hydrophilic polymers like HPMC or hydrophobic ones like ethyl cellulose, to achieve the desired release profile. nih.gov

Nanotechnology-Based Delivery Systems: Nanoparticles, liposomes, and other nanocarriers offer the potential for targeted drug delivery, improved bioavailability, and enhanced stability. researchgate.netresearchgate.net Encapsulating this compound within these nanosystems could facilitate its delivery to specific sites of action, such as the lungs in respiratory diseases or tumor tissues in cancer. researchgate.netresearchgate.net Preclinical evaluation of these nanoformulations would involve in vitro characterization of particle size, drug loading, and release kinetics, followed by in vivo studies in animal models to assess their pharmacokinetic profile, biodistribution, and therapeutic efficacy. researchgate.net

Pulmonary and Transdermal Delivery: Given its primary application in respiratory diseases, developing more efficient pulmonary delivery systems, such as advanced dry powder inhalers or nebulizers, is a logical step. ijprajournal.com Preclinical models are crucial for evaluating the deposition, absorption, and efficacy of these inhaled formulations. nih.gov Furthermore, transdermal delivery offers a non-invasive alternative for systemic administration, potentially avoiding first-pass metabolism and providing sustained drug release. semanticscholar.org Preclinical studies for transdermal patches would involve ex vivo skin permeation studies and in vivo pharmacokinetic and skin irritation assessments in animal models. impactfactor.org

Integration of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery and development. nih.gov For this compound, this integrated approach can be instrumental in identifying new derivatives with enhanced potency and selectivity, as well as in understanding their mechanism of action at a molecular level.

A prime example of this integration is the recent research on acefylline-tethered triazole hybrids as potential anticancer agents. nih.gov In this study, computational molecular docking was employed to predict the binding modes of the synthesized compounds with target proteins. nih.gov This theoretical insight complemented the experimental findings from the anticancer screening assays, providing a rational basis for the observed structure-activity relationships. nih.gov

Future directions for integrating computational and experimental methodologies include:

Virtual Screening: Employing high-throughput virtual screening of large compound libraries to identify novel scaffolds that interact with the identified targets of this compound.

Molecular Dynamics Simulations: Using molecular dynamics simulations to study the dynamic behavior of the drug-target complexes, providing deeper insights into the binding mechanisms and guiding the design of more potent inhibitors.

ADME/T Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.gov

Leveraging Structure-Activity Relationship Data for Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how chemical modifications to a molecule affect its biological activity. mdpi.com By systematically altering the structure of this compound and its derivatives and evaluating their biological effects, researchers can identify the key structural features responsible for their therapeutic activity and use this knowledge to design more effective drugs. mdpi.com

In the context of the aforementioned anticancer research on acefylline derivatives, SAR analysis revealed important insights. nih.gov For instance, the study examined how different substituents on the phenyl ring of the azomethine derivatives influenced their anti-proliferative activity. nih.gov It was observed that compounds with an unsubstituted phenyl ring exhibited lower activity compared to those with specific substitutions, highlighting the importance of this region of the molecule for its anticancer effects. nih.gov

The following table summarizes the structure-activity relationship findings for a series of synthesized azomethine derivatives of acefylline-triazole hybrids against the HepG2 human liver cancer cell line. nih.gov

CompoundSubstituent on Phenyl RingCell Viability (%)
7a Unsubstituted80.19 ± 5.06
7d 4-N,N-dimethyl11.71 ± 0.39

Data sourced from a study on azomethine derivatives of acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. nih.gov

Future efforts in lead optimization should focus on:

Systematic Modification: Synthesizing a broader range of derivatives with diverse chemical modifications at various positions of the acefylline and piperazine rings.

Quantitative SAR (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of novel compounds before their synthesis.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity, which can guide the design of new molecules with improved affinity and selectivity for the target.

Q & A

Q. Critical parameters :

  • Column : RP-Hypersil C18 (4.6 mm × 15 cm, 5 μm) .
  • Mobile phase : 0.1% H3PO4:ACN (70:30 v/v), degassed via DGU-14AM .
  • Flow rate : 1.5 mL/min; detection at 254 nm .
  • Sample prep : Filter through 0.45 μm PTFE membrane; ultrasonicate for 10 min to dissolve polymers .
  • Validation : Assess retention time reproducibility (<2% RSD) and peak symmetry in triplicate .

Advanced: How does ionic mobility explain APD’s conductivity-temperature dependence?

Ionic mobility (μ) follows:

μ=ΛmF(F=Faraday constant)\mu = \frac{\Lambda_m}{F} \quad (F = \text{Faraday constant})
  • Temperature effect : Λm increases with T due to reduced η and enhanced ion-solvent collisions.
  • Polymer effect : Lower μ in PEG/PVP systems (vs. aqueous) reflects viscosity-driven mobility constraints .
  • Key equation : Fit Λm vs. T data to Λm=Λ0eEα/RT\Lambda_m = \Lambda_0 e^{-E_\alpha / RT} for activation energy (Eα) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.